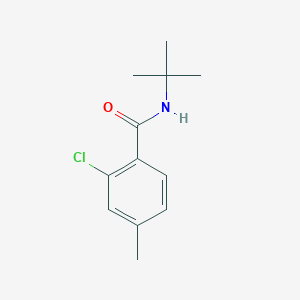

N-(tert-butyl)-2-chloro-4-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

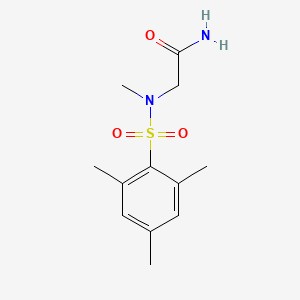

“N-(tert-butyl)-2-chloro-4-methylbenzamide” is a chemical compound that contains a tert-butyl group. The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It’s derived from either of the two isomers of butane . The tert-butyl group is connected to the rest of the molecule at the central carbon .

Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . A SN1 Reaction: Synthesis of tert-Butyl Chloride has been reported . An efficient synthesis of N-tert-butyl amides by the reaction of tert-butyl benzoate with nitriles catalyzed by Zn (ClO4)2·6H2O has been reported .

Molecular Structure Analysis

The molecular structure of “N-(tert-butyl)-2-chloro-4-methylbenzamide” can be analyzed based on the structures of similar compounds. For example, the structure of N-tert-Butylacetamide, which has a similar tert-butyl group, can be found on ChemSpider .

Chemical Reactions Analysis

Tert-butyl nitrite (TBN) is a multitask reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides, hydrolysis of N-methoxyamides to carboxylic acids, metal-free benzocoumarin synthesis from ortho-aryl-N-methoxyamides, and Ru-catalyzed isocoumarin synthesis . An experimental and theoretical study of the high-temperature reactions of the four butyl radical isomers has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-butyl)-2-chloro-4-methylbenzamide” can be inferred from similar compounds. For example, tert-butyl chloride is a flammable liquid and vapor . N-tert-Butylacetamide has a molecular formula of CHNO and an average mass of 115.174 Da .

作用机制

The mechanism of action of “N-(tert-butyl)-2-chloro-4-methylbenzamide” is not explicitly mentioned in the search results. However, the mechanism of action of similar compounds can provide some insights. For example, Bupropion, which contains an N-tert-butyl group, is an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation .

安全和危害

The safety and hazards of “N-(tert-butyl)-2-chloro-4-methylbenzamide” are not explicitly mentioned in the search results. However, similar compounds like tert-butanol are known to be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation . Tert-butylbenzene is also known to be harmful if ingested and can cause severe skin burns and eye damage .

未来方向

The future directions of “N-(tert-butyl)-2-chloro-4-methylbenzamide” are not explicitly mentioned in the search results. However, research on similar compounds suggests potential future directions. For example, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) is being extensively studied for large-scale production . The utility of Cu(OTf)2 as the catalyst for the synthesis of a series of N-tert-butyl amides in excellent isolated yields via .

属性

IUPAC Name |

N-tert-butyl-2-chloro-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-5-6-9(10(13)7-8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKRZWLSFQRZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5792528.png)

![N-(3-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5792533.png)

![2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide](/img/structure/B5792575.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5792577.png)

![4-[(2,3-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5792584.png)

![N-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5792597.png)

![2-benzyl-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5792627.png)

![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5792635.png)